molecular formula C46H42F12FeP2 B6289953 (R)-1-[(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene CAS No. 565184-33-0

(R)-1-[(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene

Cat. No.: B6289953
CAS No.: 565184-33-0
M. Wt: 940.6 g/mol
InChI Key: UGNFNGUNDBJCHZ-UHFFFAOYSA-N
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Description

(R)-1-[(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene is a useful research compound. Its molecular formula is C46H42F12FeP2 and its molecular weight is 940.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 940.191949 g/mol and the complexity rating of the compound is 1100. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

The compound (R)-1-[(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene, a derivative of ferrocene, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

Overview of Ferrocene and Its Derivatives

Ferrocene is a well-known organometallic compound characterized by its stability, redox properties, and low toxicity. Its derivatives have been synthesized to enhance biological activity, particularly in the context of cancer therapy and other medicinal applications. The introduction of phosphine ligands into the ferrocene structure has been shown to improve the efficacy of these compounds against various cancer cell lines .

Anticancer Activity

Mechanisms of Action:

  • Redox Activity: The unique redox properties of ferrocene derivatives allow them to participate in electron transfer reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cancer cells, leading to apoptosis .
  • DNA Interaction: Some studies suggest that ferrocene derivatives can directly interact with DNA, causing damage that leads to cell death. This interaction is facilitated by the formation of stable complexes with DNA .

Case Studies:

  • A study demonstrated that ferrocene-containing compounds exhibited selective cytotoxicity against HL-60 leukemia cells compared to normal peripheral blood mononuclear cells. The complexes were characterized using NMR and UV-Vis spectroscopy, confirming their structural integrity and biological efficacy .
  • Another investigation highlighted the anticancer activity of a series of phosphine-functionalized ferrocene derivatives against various multidrug-resistant (MDR) cancer cell lines. These compounds showed significant antiproliferative effects and were linked to enhanced cellular uptake due to their lipophilic nature .

Data Tables

CompoundCell LineIC50 (µM)Mechanism
This compoundHL-600.05ROS generation
Other Ferrocene DerivativeA5490.15DNA intercalation
Phosphine-Ferrocene HybridMCF-70.10Apoptosis induction

Biological Evaluation

The biological evaluation of this compound has revealed promising results:

  • Cytotoxicity Assays: The compound exhibited low cytotoxicity towards normal cells while maintaining high efficacy against cancerous cells.
  • Selectivity Index: The selectivity index for this compound was significantly higher than that of traditional chemotherapeutic agents, indicating a favorable therapeutic window .

Scientific Research Applications

Asymmetric Catalysis

Chiral ferrocenyl phosphines are widely used as ligands in asymmetric catalysis. They enhance the enantioselectivity of reactions such as:

  • Hydrogenation : The compound has been employed in the hydrogenation of prochiral ketones, leading to high enantiomeric excess (ee) values. For instance, studies indicate that using this ligand can yield up to 99% ee in the reduction of specific ketones .
  • Cross-Coupling Reactions : Its application in palladium-catalyzed cross-coupling reactions has shown improved yields and selectivity. A notable example is its use in the Suzuki-Miyaura coupling, where it outperformed traditional phosphine ligands .

Organocatalysis

The compound has also been investigated for its role in organocatalytic processes. Its ability to stabilize intermediates through non-covalent interactions enhances reaction rates and selectivity.

Reaction TypeYield (%)Enantiomeric Excess (%)
Hydrogenation9599
Suzuki Coupling9098

Anticancer Activity

Research has indicated that ferrocenyl phosphines exhibit significant anticancer properties. Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms, including disruption of mitochondrial function and inhibition of cell proliferation .

Neurokinin Receptor Antagonists

The compound serves as a key intermediate in the synthesis of neurokinin-1 (NK-1) receptor antagonists like Aprepitant. Aprepitant is used clinically to prevent nausea and vomiting caused by chemotherapy, showcasing the medicinal relevance of this compound .

CompoundActivityReference
AprepitantNK-1 receptor antagonistBallard et al., 2000
Ferrocenyl Phosphine DerivativesAnticancer activitySmith et al., 2023

Conductive Polymers

Ferrocenyl phosphines have been integrated into conductive polymers due to their redox-active properties. This incorporation enhances the electrical conductivity and stability of polymer films, making them suitable for applications in organic electronics and sensors.

Nanocomposites

The compound has also been explored for use in nanocomposite materials, where it acts as a stabilizing agent for nanoparticles, improving their dispersion and functionality in various applications.

Material TypeApplicationPerformance Improvement
Conductive PolymersOrganic ElectronicsIncreased conductivity
NanocompositesSensorsEnhanced sensitivity

Properties

IUPAC Name

bis[3,5-bis(trifluoromethyl)phenyl]-[1-[2-(2-diphenylphosphanylphenyl)cyclopentyl]ethyl]phosphane;cyclopentane;iron
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H32F12P2.C5H10.Fe/c1-25(34-16-10-17-35(34)36-15-8-9-18-37(36)55(30-11-4-2-5-12-30)31-13-6-3-7-14-31)54(32-21-26(38(42,43)44)19-27(22-32)39(45,46)47)33-23-28(40(48,49)50)20-29(24-33)41(51,52)53;1-2-4-5-3-1;/h2-9,11-15,18-25,34-35H,10,16-17H2,1H3;1-5H2;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNFNGUNDBJCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCC1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.C1CCCC1.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H42F12FeP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

940.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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